molecular formula C8H4IN3 B1345282 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 956485-59-9

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1345282
CAS No.: 956485-59-9
M. Wt: 269.04 g/mol
InChI Key: ISSYSBAEUNYLCG-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a halogenated heterocyclic compound with the molecular formula C8H4IN3. It is a derivative of pyrrolopyridine, characterized by the presence of an iodine atom at the 3-position and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the iodination of pyrrolopyridine derivatives. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-azido-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, 3-thio-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and 3-alkoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

    Coupling Reactions: Products include various biaryl and alkyne derivatives.

    Reduction Reactions: Products include 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Scientific Research Applications

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways and cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Uniqueness

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the cyano group at the 4-position provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSYSBAEUNYLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640149
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956485-59-9
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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